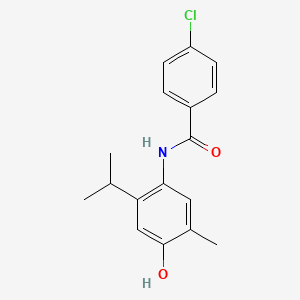
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is of significant interest in the field of organic chemistry due to its unique structure and potential applications in materials science and pharmaceuticals. Its synthesis and analysis involve advanced organic synthesis techniques and structural characterization methods.
Synthesis Analysis
The synthesis of related quinolinedione compounds involves multistep organic reactions, starting from basic aromatic compounds and utilizing cyclization reactions to form the quinoline core. Various derivatives have been synthesized to explore the effects of different substituents on the quinoline nucleus, indicating a broad interest in optimizing the synthesis routes for these compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of similar quinolinedione compounds has been determined using X-ray diffraction techniques, revealing the presence of monoclinic crystal systems and specific conformations of the dihydropyridine ring. The intermolecular hydrogen bonding plays a crucial role in stabilizing the structure of these compounds (Xiang-Shan Wang et al., 2006).
Chemical Reactions and Properties
Quinolinedione derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo reactions such as nitration, bromination, and cyclization, indicating their versatility in organic synthesis. The specific reactions and properties of these compounds are dependent on the substituents attached to the quinoline nucleus, demonstrating the importance of functional group modifications (Mcomie et al., 1970).
Physical Properties Analysis
The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by the nature of the substituents. Studies involving DFT and TD-DFT calculations provide insights into the spectroscopic characterization, molecular structure, and physical properties of these compounds. These analyses help in understanding the behavior of quinolinedione derivatives in different environments and their potential applications (Wazzan et al., 2016).
Chemical Properties Analysis
Quinolinedione derivatives exhibit a range of chemical properties, including reactivity towards electrophilic and nucleophilic agents. Their electronic structure, determined through spectroscopic methods and computational studies, plays a crucial role in their chemical behavior. The presence of electron-donating and electron-withdrawing groups significantly affects their reactivity, highlighting the importance of molecular design in developing new quinolinedione-based materials and pharmaceuticals (Patel et al., 2022).
科学的研究の応用
Photophysical Properties
Research has shown that derivatives of quinoline, including compounds with complex structures similar to the compound , have been studied for their photophysical behaviors. For example, synthesized quinoline derivatives exhibited significant photophysical properties, including dual emissions and large Stokes shifts, indicating their potential application in fluorescence spectroscopy and as fluorophores in material sciences (Padalkar & Sekar, 2014).
Anticancer Activity
Several studies have focused on the anticancer properties of quinoline derivatives. Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been designed and synthesized, showing potent cytotoxicity against various tumor cell lines. These compounds, including those structurally related to the queried compound, induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).
Material Science Applications
In material science, the compound and its derivatives have been explored for their utility in organic electronics, including organic light-emitting diodes (OLEDs). For instance, novel 1,8-naphthalimide derivatives, which share a structural motif with the queried compound, have been synthesized and showed potential as standard-red light-emitting materials for OLED applications, indicating the versatility of quinoline derivatives in electronic materials (Luo et al., 2015).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)14-4-3-5-16(24)8-14/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJSSIFTANOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
